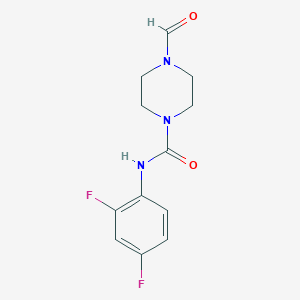

N-(2,4-difluorophényl)-4-formylpipérazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related N-formamide derivatives, such as those from l-piperazine-2-carboxylic acid, has been shown to act as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, indicating a method that could potentially be adapted for synthesizing N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide. These catalysts yield high enantioselectivities and isolated yields for a broad range of substrates, demonstrating the synthetic versatility of piperazine-derived compounds (Wang et al., 2006).

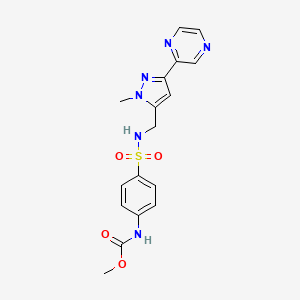

Molecular Structure Analysis

Studies on similar compounds, like the two polymorphs of N-(2,6-difluorophenyl)formamide, provide insights into the molecular structure of N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide. These polymorphs exhibit different crystal structures but similar molecular geometries, highlighting the impact of fluorination and the formamide group on the compound's spatial configuration (Omondi et al., 2009).

Chemical Reactions and Properties

N-Arylpiperazine derivatives have been synthesized and evaluated for their activities, which can offer a perspective on the chemical reactions and properties of N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide. These studies show that substitutions on the piperazine ring can significantly affect the compound's activity and properties, suggesting that modifications to the N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide structure could tailor its reactivity and functional applications (Kinoyama et al., 2005).

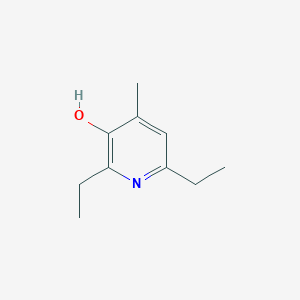

Physical Properties Analysis

The physical properties of N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide can be inferred from related studies on piperazine compounds. For instance, the electrochemical fluorination of piperazine derivatives reveals insights into the fluorination process and resulting physical properties of fluorinated piperazines, which could relate to the solubility, stability, and reactivity of N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide (Abe et al., 2001).

Chemical Properties Analysis

The chemical properties of N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide can be explored through studies on similar compounds. For example, the synthesis and characterization of N-arylpiperazine carboxamide derivatives offer insights into the compound's potential interactions, reactivity, and stability, providing a foundational understanding of its chemical behavior and potential applications in various fields (Di Fabio et al., 2009).

Applications De Recherche Scientifique

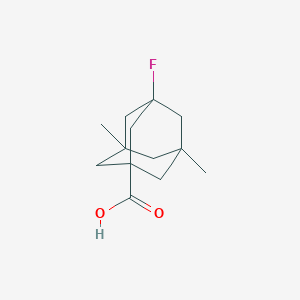

Synthèse de molécules fluorées

Le composé est utilisé dans la synthèse de molécules fluorées . Les molécules fluorées ont suscité un intérêt de recherche considérable en chimie médicinale et en pharmacie au cours des dernières décennies .

Analyses structurales des benzamides fluorés

Les analyses structurales des benzamides fluorés se sont multipliées, avec des progrès démontrés par l'augmentation considérable des ensembles de données, des structures et des articles scientifiques sur les benzamides . Ce composé élargit les connaissances structurales des benzamides halogénés .

Détermination de la structure cristalline

La structure cristalline de ce composé a été déterminée par diffraction des rayons X sur monocristal . Cela fournit des informations précieuses sur la disposition des atomes dans le cristal et les liaisons chimiques qui maintiennent les atomes ensemble .

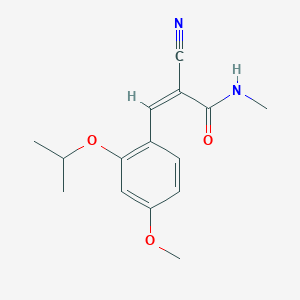

Études de liaison hydrogène

Le composé est utilisé dans des études de liaison hydrogène . La principale liaison hydrogène intermoléculaire est l'interaction amide-amide qui relie les molécules en chaînes 1D .

Recherche sur l'empilement moléculaire

Ce composé est utilisé dans la recherche sur l'empilement moléculaire . L'empilement moléculaire fait référence à la disposition des molécules dans un cristal ou dans un complexe moléculaire .

Mécanisme D'action

Target of Action

The compound N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide has been identified to target several key proteins in the cell. These include mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) .

Mode of Action

It is known that azole antifungals, which are structurally similar, inhibit the biosynthesis of ergosterol, a constituent of fungal cell membranes . This suggests that N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide may interact with its targets in a similar manner, leading to changes in cell function.

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. For instance, mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 are all involved in various cellular processes, including cell growth, proliferation, and survival . By interacting with these targets, the compound could potentially disrupt these processes, leading to downstream effects on cell function.

Result of Action

The result of the compound’s action is likely to be dependent on the specific cell type and the presence of the target proteins. Given its potential targets, it is plausible that the compound could have antifungal or anticancer effects . .

Analyse Biochimique

Biochemical Properties

N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide may interact with several biomolecules. It has been suggested that it could potentially target mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) . These interactions could play a significant role in various biochemical reactions.

Cellular Effects

The cellular effects of N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide are primarily related to its potential anticancer activities. It has been shown to have selective antiproliferative and cytotoxic preferences for certain human tumor cell lines . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide involves its interaction with potential targets such as mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 . These interactions could lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Propriétés

IUPAC Name |

N-(2,4-difluorophenyl)-4-formylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2N3O2/c13-9-1-2-11(10(14)7-9)15-12(19)17-5-3-16(8-18)4-6-17/h1-2,7-8H,3-6H2,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSCNQIEWHTEOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)C(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7'-Ethoxy-1-methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2487340.png)

![N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)but-2-ynamide](/img/structure/B2487342.png)

![6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one](/img/structure/B2487347.png)

![1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2487353.png)

![{5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2487355.png)

![(5-Methyltetrazolo[1,5-a]pyridin-6-yl)boronic acid](/img/structure/B2487357.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-2-carboxamide](/img/structure/B2487363.png)